(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronsäure

Übersicht

Beschreibung

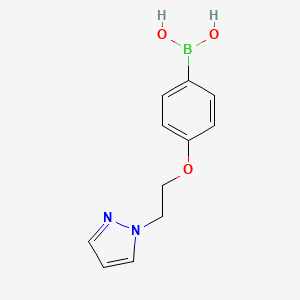

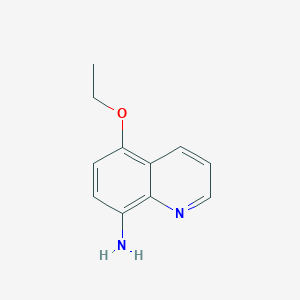

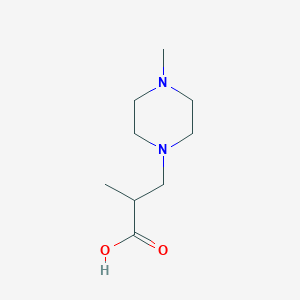

“(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid”, also known as PPEPBA, is a boronic acid derivative derived from pyrazole. It has the molecular formula C11H13BN2O3 .

Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further connected to a pyrazol-1-yl group through an ethoxy linker . The molecular weight is 232.04 g/mol .Wissenschaftliche Forschungsanwendungen

Antiparasitäre Aktivität

Die Verbindung wurde mit antiparasitären Wirkungen in Verbindung gebracht, insbesondere gegen Leishmanien-Parasiten. Sie stimmt mit der Literatur überein, die darauf hinweist, dass die Sulfonamid-Funktionalität, die strukturell dem Pyrazol-Rest ähnelt, antiparasitäre Eigenschaften aufweisen kann .

Antibakterielles Potenzial

Derivate dieser Verbindung haben sich in antimikrobiellen Anwendungen als vielversprechend erwiesen. Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Wirkstoffe nützlich sein könnte .

Antivirale HIV-Aktivitäten

Es gibt Hinweise darauf, dass Verbindungen mit einem Pyrazolring, wie unsere Verbindung von Interesse, antivirale Aktivitäten gegen HIV haben können, was auf einen möglichen Einsatz in der HIV-Behandlungsforschung hindeutet .

Antitumorpotenzial

Verbindungen, die strukturell mit (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronsäure verwandt sind, wurden auf ihr Antitumorpotenzial gegen verschiedene Krebszelllinien untersucht, was auf mögliche Anwendungen in der Krebsforschung hindeutet .

Proteomikforschung

Diese Verbindung ist für Proteomikforschung erhältlich, die sich mit der Untersuchung von Proteomen und ihren Funktionen befasst. Sie könnte als Reagenz oder Baustein in Proteomikstudien verwendet werden .

Experimentelle/Forschungsanwendung

Die Verbindung wird für experimentelle und Forschungszwecke angeboten, was auf ihre Nützlichkeit in verschiedenen wissenschaftlichen Studien hinweist, in denen ihre einzigartigen Eigenschaften angewendet werden können .

Wirkmechanismus

Action Environment

The action, efficacy, and stability of 4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the cellular environment. For instance, boronic acids are known to be sensitive to pH changes, which can affect their reactivity and stability .

Biochemische Analyse

Biochemical Properties

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteases, where (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid acts as a protease inhibitor. This interaction is crucial in regulating protease activity and preventing the degradation of proteins. Additionally, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can form reversible covalent bonds with diols and hydroxyl groups, making it useful in the design of enzyme inhibitors and sensors .

Cellular Effects

The effects of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid has been shown to affect gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

The molecular mechanism of action of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can inhibit proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis. Additionally, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can modulate gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under acidic conditions but can degrade under alkaline conditions. Long-term studies have shown that (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .

Dosage Effects in Animal Models

The effects of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid may exhibit toxic effects, including cellular damage, oxidative stress, and disruption of metabolic pathways. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to adverse outcomes .

Metabolic Pathways

(4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose biological activity. Additionally, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can influence metabolic pathways by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, (4-(2-(1H-Pyrazol-1-yl)ethoxy)phenyl)boronic acid can localize to the nucleus, where it interacts with transcription factors and chromatin-modifying enzymes to regulate gene expression. Additionally, it can be found in the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .

Eigenschaften

IUPAC Name |

[4-(2-pyrazol-1-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O3/c15-12(16)10-2-4-11(5-3-10)17-9-8-14-7-1-6-13-14/h1-7,15-16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRYQSUOVORFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCN2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657362 | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957061-18-6 | |

| Record name | B-[4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957061-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[2-(1H-Pyrazol-1-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)

![N-[(2,4-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1418588.png)

![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)